2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1239714-26-1
VCID: VC2556946
InChI: InChI=1S/C19H26N2O3/c1-3-4-11-21-17(22)15-8-6-5-7-14(15)16(18(23)24)19(21)9-12-20(2)13-10-19/h5-8,16H,3-4,9-13H2,1-2H3,(H,23,24)
SMILES: CCCCN1C(=O)C2=CC=CC=C2C(C13CCN(CC3)C)C(=O)O
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol

2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid

CAS No.: 1239714-26-1

Cat. No.: VC2556946

Molecular Formula: C19H26N2O3

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid - 1239714-26-1

Specification

CAS No. 1239714-26-1
Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
IUPAC Name 2-butyl-1'-methyl-1-oxospiro[4H-isoquinoline-3,4'-piperidine]-4-carboxylic acid
Standard InChI InChI=1S/C19H26N2O3/c1-3-4-11-21-17(22)15-8-6-5-7-14(15)16(18(23)24)19(21)9-12-20(2)13-10-19/h5-8,16H,3-4,9-13H2,1-2H3,(H,23,24)
Standard InChI Key FHABINBGFOPHTJ-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2=CC=CC=C2C(C13CCN(CC3)C)C(=O)O
Canonical SMILES CCCCN1C(=O)C2=CC=CC=C2C(C13CCN(CC3)C)C(=O)O

Introduction

Chemical Properties and Structural Characterization

2-Butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid (CAS No. 1239714-26-1) features a distinctive spirocyclic architecture that contributes to its unique chemical and biological properties. The compound's fundamental characteristics are summarized in Table 1.

PropertyValue
CAS Number1239714-26-1
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
IUPAC Name2-butyl-1'-methyl-1-oxospiro[4H-isoquinoline-3,4'-piperidine]-4-carboxylic acid
Structural ClassificationSpiroheterocyclic tetrahydroisoquinoline-1-one derivative

The structure consists of a tetrahydroisoquinoline core with a piperidine ring connected through a distinctive spiro fusion at position 3 of the isoquinoline and position 4' of the piperidine. This spirocyclic arrangement creates a rigid three-dimensional framework that is crucial for the compound's biological activity. The molecule includes several key functional moieties: a butyl substituent at position 2 of the isoquinoline, a methyl group at position 1' of the piperidine, a carbonyl (oxo) group at position 1, and a carboxylic acid function at position 4.

The three-dimensional orientation of these structural elements contributes significantly to the compound's receptor interactions and subsequent biological activity. The spirocyclic scaffold provides conformational rigidity while enabling specific spatial orientation of the functional groups, which is essential for targeted biological interactions. This rigid structure is particularly important for maintaining the precise spatial relationship between pharmacophoric elements, thereby potentially enhancing both selectivity and potency in receptor binding.

Mechanism of Action and Biological Activity

2-Butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid is hypothesized to act as an antagonist to neuropeptide Y receptors based on research with structurally similar compounds. These receptors are involved in multiple physiological processes, including appetite regulation, stress responses, and anxiety modulation, which explains the compound's potential therapeutic applications.

The compound is believed to inhibit signaling pathways associated with appetite regulation and anxiety. Neuropeptide Y, a 36-amino acid neuropeptide neurotransmitter, plays significant roles in food intake, energy homeostasis, and emotional behavior regulation . By antagonizing neuropeptide Y receptors, this compound could potentially modulate these processes, suggesting applications in treating metabolic disorders such as obesity and anxiety-related conditions.

The specific binding mechanism likely involves interactions between the compound's spirocyclic scaffold and receptor binding pockets, with the functional groups (butyl, methyl, and carboxylic acid) contributing to specific molecular recognition events. The rigid spirocyclic structure is critical for positioning these functional groups optimally for receptor interaction, enhancing both binding affinity and selectivity.

Research on related compounds has demonstrated that structural variations can significantly impact receptor binding profiles and subsequent biological activities. For example, studies with compounds like AC-42 (4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) have revealed allosteric modes of action on muscarinic receptors , suggesting that similar mechanisms might operate in the interaction of our target compound with neuropeptide Y receptors.

Therapeutic Applications and Research Findings

The unique structural and pharmacological properties of 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid suggest several significant therapeutic applications based on its hypothesized mechanism of action and structural similarities to compounds with established biological activities.

Metabolic Disorders

One of the most promising therapeutic applications involves the treatment of metabolic disorders. By modulating neuropeptide Y signaling, which plays a crucial role in appetite regulation and energy homeostasis, the compound could potentially influence food intake and metabolic processes. This mechanism suggests possible applications in managing obesity and related metabolic conditions by helping to regulate appetite and energy expenditure through receptor antagonism.

Anxiety and Mood Disorders

Neuropeptide Y has been extensively implicated in stress responses and anxiety regulation. The antagonistic action of 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid on neuropeptide Y receptors could potentially provide anxiolytic effects, suggesting applications in treating anxiety disorders and stress-related conditions . This therapeutic potential is particularly significant given the increasing prevalence of anxiety disorders and the need for novel treatment approaches with improved efficacy and side effect profiles.

Related Compounds and Structure-Activity Relationships

Several compounds sharing structural features with 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid provide valuable insights into structure-activity relationships that can guide further development and optimization.

1H-Spiro[isoquinoline-4,4'-piperidin]-3(2H)-one (CAS: 676607-38-8) represents a simpler structural analog lacking the butyl, methyl, and carboxylic acid substituents . With a molecular weight of 216.28 g/mol, this compound serves as the core scaffold from which more complex derivatives like our target compound are developed . The comparative study of this basic structure with more substituted variants helps illuminate the functional contributions of specific substituents.

1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride (CAS: 2089256-02-8) differs from our target compound in the oxidation state of the isoquinoline ring and the absence of carbonyl and carboxylic acid functions . This structural variation provides insights into how these functional groups influence both physicochemical properties and biological activity.

Tert-butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride (CAS: 889139-52-0) represents another important structural variant featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen . With a molecular formula of C18H27ClN2O2 and a molecular weight of 338.876 g/mol, this compound demonstrates how protective groups can be incorporated into the basic structure, which is relevant for synthetic strategies and potential prodrug development.

The structural diversity observed in these related compounds highlights several key structure-activity relationships:

These structure-activity insights are valuable for guiding the rational design of new derivatives with optimized pharmacological properties.

Current Research and Future Perspectives

Research on 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid and related compounds continues to expand our understanding of their properties and potential applications. Several active research areas hold particular promise for future developments.

Advanced Receptor Binding Studies

Current research focuses on elucidating the precise mechanisms of interaction between spirocyclic compounds and their target receptors . These studies employ advanced techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling to characterize binding modes and identify critical interaction points. This detailed structural information is essential for optimizing compound design and enhancing therapeutic efficacy.

Structure-Activity Relationship Optimization

Ongoing structure-activity relationship studies aim to systematically modify the basic spirocyclic scaffold to enhance pharmacological properties such as potency, selectivity, and bioavailability . These investigations involve synthesizing series of derivatives with variations in substituent type, position, and stereochemistry, followed by comprehensive biological evaluation to identify optimal structural features.

Synthetic Methodology Development

Considerable research effort is directed toward developing more efficient synthetic approaches to access spirocyclic compounds . Novel methodologies that enable fewer reaction steps, higher yields, improved stereoselectivity, and more environmentally friendly conditions are particularly valuable for facilitating both research applications and potential commercial development of these complex molecules.

Therapeutic Application Expansion

The exploration of novel therapeutic applications beyond those currently hypothesized represents another fertile research area . As our understanding of the biological activities of spirocyclic compounds grows, new potential applications in areas such as inflammation, cancer, and infectious diseases may emerge, expanding the therapeutic potential of these versatile molecules.

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